molecular formula C14H19ClFNO4 B4023506 2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride

2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride

Cat. No. B4023506
M. Wt: 319.75 g/mol
InChI Key: DFNGFXMDZDMYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride, commonly known as FPEA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of the endocannabinoid anandamide. FPEA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology.

Mechanism of Action

FPEA acts as a competitive inhibitor of 2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride, preventing the breakdown of anandamide and increasing its levels in the body. Anandamide is an endocannabinoid that binds to the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, mood regulation, and immune function. By inhibiting 2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride, FPEA enhances the activity of the endocannabinoid system, leading to its various therapeutic effects.
Biochemical and Physiological Effects:
FPEA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of acute and chronic pain. FPEA also exhibits anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression. Additionally, FPEA has been found to have neuroprotective properties and may have potential in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FPEA in lab experiments is its selectivity for 2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride, which allows for more precise manipulation of the endocannabinoid system. Additionally, FPEA has been found to exhibit minimal toxicity and side effects in animal studies. However, one limitation of using FPEA is its relatively short half-life, which may require frequent dosing in certain experiments.

Future Directions

There are several potential future directions for the use of FPEA in scientific research. One area of interest is its potential use in the treatment of pain and inflammation in humans. Additionally, FPEA may have potential in the treatment of anxiety and depression, as well as neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the potential of FPEA and its mechanisms of action.

Scientific Research Applications

FPEA has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. Additionally, FPEA has been shown to have neuroprotective properties and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-morpholin-4-ylethyl 2-(4-fluorophenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4.ClH/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16;/h1-4H,5-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNGFXMDZDMYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)COC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-ylethyl 2-(4-fluorophenoxy)acetate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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